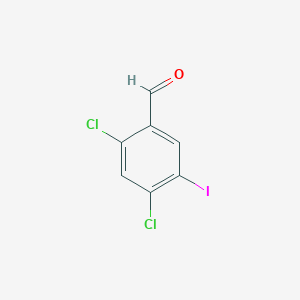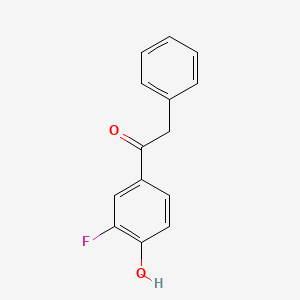
1-(3-Fluoro-4-hydroxyphenyl)-2-phenylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Fluoro-4-hydroxyphenyl)-2-phenylethanone is an organic compound with the molecular formula C14H11FO2. This compound features a phenyl group substituted with a fluorine atom and a hydroxyl group, making it a valuable intermediate in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3-Fluoro-4-hydroxyphenyl)-2-phenylethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-fluoro-4-hydroxyacetophenone with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful temperature control to prevent side reactions.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Fluoro-4-hydroxyphenyl)-2-phenylethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products Formed:
Oxidation: Formation of 1-(3-fluoro-4-oxophenyl)-2-phenylethanone or 1-(3-fluoro-4-carboxyphenyl)-2-phenylethanone.
Reduction: Formation of 1-(3-fluoro-4-hydroxyphenyl)-2-phenylethanol.
Substitution: Formation of various substituted phenylethanones depending on the nucleophile used.
Applications De Recherche Scientifique
1-(3-Fluoro-4-hydroxyphenyl)-2-phenylethanone has numerous applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(3-Fluoro-4-hydroxyphenyl)-2-phenylethanone involves its interaction with specific molecular targets. The hydroxyl and fluorine substituents play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit enzyme activity by forming stable complexes with the active site or alter receptor function by binding to specific sites, thereby influencing cellular pathways.
Comparaison Avec Des Composés Similaires
3-Fluoro-4-hydroxyacetophenone: Shares the fluorine and hydroxyl substituents but lacks the phenylethanone moiety.
4-Fluoro-3-hydroxybenzaldehyde: Similar structure but with an aldehyde group instead of the ethanone group.
3-Fluoro-4-hydroxyphenylboronic acid: Contains a boronic acid group instead of the ethanone group.
Uniqueness: 1-(3-Fluoro-4-hydroxyphenyl)-2-phenylethanone is unique due to its combination of a fluorine atom, hydroxyl group, and phenylethanone structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
347-60-4 |
|---|---|
Formule moléculaire |
C14H11FO2 |
Poids moléculaire |
230.23 g/mol |
Nom IUPAC |
1-(3-fluoro-4-hydroxyphenyl)-2-phenylethanone |
InChI |
InChI=1S/C14H11FO2/c15-12-9-11(6-7-13(12)16)14(17)8-10-4-2-1-3-5-10/h1-7,9,16H,8H2 |
Clé InChI |
YFXFKZXQYKPVCU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(=O)C2=CC(=C(C=C2)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[(8alpha,9S)-cinchonan-9-ylamino]-3-cyclobutene-1,2-dione](/img/structure/B14763638.png)
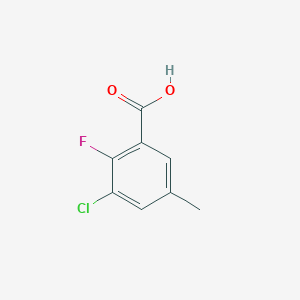

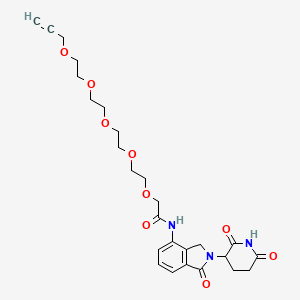
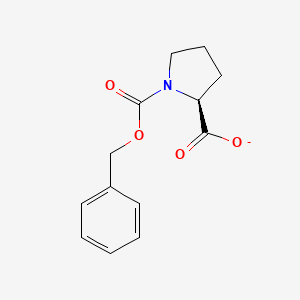
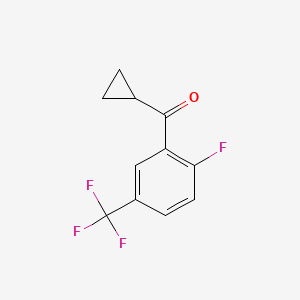
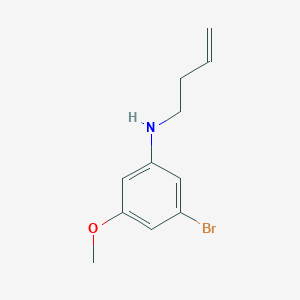
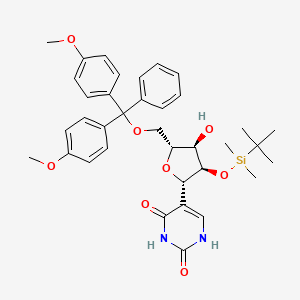
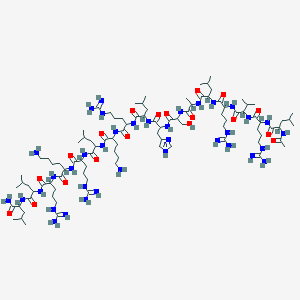
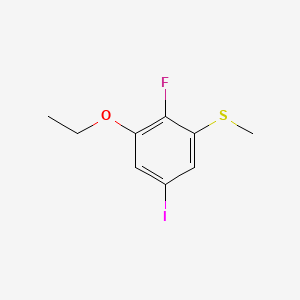
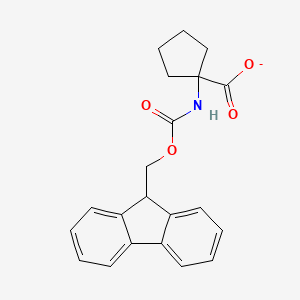
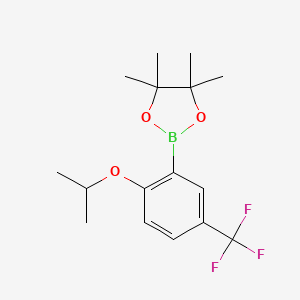
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one](/img/structure/B14763717.png)
